molecular formula C6H4N4O B1614940 6-Hydroxypteridine CAS No. 2432-26-0

6-Hydroxypteridine

Cat. No. B1614940
CAS RN: 2432-26-0
M. Wt: 148.12 g/mol
InChI Key: ZUPDDKRJOMELAZ-UHFFFAOYSA-N
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Description

6-Hydroxypteridine is a naturally occurring compound of the pteridine family. It is a small molecule with a molecular weight of 148.12 g/mol. The IUPAC name for a similar compound, 7-hydroxypteridine-6-carboxylic acid, is 7-hydroxy-6-pteridinecarboxylic acid .


Synthesis Analysis

A convergent synthesis route of 6-hydroxygenistein (6-OHG), a similar compound, was reported, starting from biochanin A, via methylation, bromination, methoxylation, and demethylation . The structure of the products was confirmed by MS, IR, 1 H NMR, and 13 C NMR analysis .


Molecular Structure Analysis

The molecular structures of the title compound have been optimized using both DFT and HF methods . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The degradation of 4-, 6-, and 7-hydroxypteridine by acid and alkali has been studied . The electrochemical reduction of 6-hydroxypteridine involves adsorption processes .

properties

IUPAC Name

5H-pteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-5-2-8-6-4(10-5)1-7-3-9-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPDDKRJOMELAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343560
Record name 6-Hydroxypteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxypteridine

CAS RN

2432-26-0
Record name 6-Hydroxypteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 6-hydroxypteridine?

A1: 6-Hydroxypteridine has the molecular formula C6H4N4O and a molecular weight of 148.12 g/mol.

Q2: How is 6-hydroxypteridine synthesized?

A2: 6-Hydroxypteridines can be synthesized through various methods. One approach involves the condensation of 4,5-diaminopyrimidines with chloral. [] Another method utilizes the condensation of 5,6-diaminouracils with ethyl aroylpyruvates in the presence of hydrochloric acid. [] This reaction yields 7-(acylmethyl)-6-hydroxypteridines, which can be further hydrolyzed to obtain 6-hydroxy-7-methylpteridines. []

Q3: What is interesting about the electrochemical behavior of 6-hydroxypteridine?

A3: 6-Hydroxypteridine exhibits unique electrochemical properties. Studies have shown that adsorption processes play a significant role in its electrochemistry. [, ] This adsorption behavior is crucial for understanding its interactions with electrode surfaces and potential applications in electrochemical sensing or catalysis.

Q4: Can you describe the structure-activity relationship (SAR) of 6-hydroxypteridine derivatives?

A4: Modifications to the 6-hydroxypteridine scaffold significantly influence its biological activity. For instance, the introduction of styryl or acylmethyl groups at positions 6 and 7 alters the compound's properties. [, ] Researchers have synthesized 7-hydroxy-6-styrylpteridine and various 7-(2-arylvinyl)-6-hydroxypteridines to investigate these effects. [] Similarly, the synthesis of 6-(acylmethyl)-7-hydroxypteridines and their isomers highlights the impact of substituent position on the compound's reactivity. []

Q5: What is known about the stability of 6-hydroxypteridine?

A5: 6-Hydroxypteridine and its derivatives exhibit interesting stability profiles. For instance, 4-aza-6-nitrobenzofuroxan, a related compound, displays remarkable stability in aqueous solutions due to the formation of a stable hydrate. [] This hydration is attributed to the compound's electrophilic nature. [] Understanding the factors influencing the stability of 6-hydroxypteridine derivatives is crucial for their potential applications in various fields.

Q6: What are the potential applications of 6-hydroxypteridine in drug discovery?

A6: While the provided research papers primarily focus on the chemical synthesis and properties of 6-hydroxypteridine derivatives, their structural similarity to known bioactive molecules suggests potential applications in drug discovery. For example, pteridine derivatives have been explored as inhibitors of mTOR, a key regulator of cellular growth and metabolism. [] The optimization of mTOR inhibitors using property-based drug design and Free-Wilson analysis highlights the importance of structural modifications in achieving desired pharmacological properties. []

Q7: Are there any analytical techniques used to study 6-hydroxypteridine?

A7: While not extensively detailed in the provided abstracts, various analytical techniques are likely employed to characterize and quantify 6-hydroxypteridine and its derivatives. These may include:

  • Electrochemical methods: Cyclic voltammetry and other electrochemical techniques can provide insights into the redox properties and adsorption behavior of 6-hydroxypteridine. [, ]

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